molecular formula C9H17NO3 B13811202 Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester) CAS No. 64647-02-5

Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester)

Cat. No.: B13811202
CAS No.: 64647-02-5
M. Wt: 187.24 g/mol
InChI Key: KFBVRHIVYDGZDU-UHFFFAOYSA-N
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Description

Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester) (CAS 64647-02-5) is a heterocyclic compound featuring a tetrahydropyran ring substituted with a dimethylamino group at position 3 and an acetylated hydroxyl group at position 2. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol . Key physical properties include a boiling point of 246.4±40.0 °C, density of 1.06±0.1 g/cm³, and a pKa of 8.10±0.40, reflecting moderate basicity due to the dimethylamino group .

Properties

CAS No.

64647-02-5

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

[3-(dimethylamino)oxan-2-yl] acetate

InChI

InChI=1S/C9H17NO3/c1-7(11)13-9-8(10(2)3)5-4-6-12-9/h8-9H,4-6H2,1-3H3

InChI Key

KFBVRHIVYDGZDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(CCCO1)N(C)C

Origin of Product

United States

Preparation Methods

Esterification Techniques

The formation of the acetate ester at the 2-hydroxyl position is typically achieved via acetylation using acetic anhydride or acetyl chloride in the presence of acid catalysts such as sulfuric acid, maintaining low temperatures to control reaction rates and avoid side reactions.

For example, a large-scale preparation of related acetate esters involved:

  • Cooling the reaction mixture to 0 °C.
  • Adding acetic anhydride and sulfuric acid slowly while maintaining temperature below 15 °C.
  • Stirring for several hours at ambient temperature.
  • Neutralization and distillation to isolate the acetate ester product.

This procedure ensures high purity and yield of acetate esters, suitable for further functionalization or direct application.

Cross-Claisen Condensation and Subsequent Acetylation

In the synthesis of complex pyran derivatives, cross-Claisen condensation has been employed to form key intermediates. For instance, the reaction of propionate esters with lithium diisopropylamide (LDA) and lithium bis(trimethylsilylamide) in tetrahydrofuran (THF) at temperatures below −65 °C, followed by quenching and workup, yields keto ester intermediates. These intermediates can then be acetylated under acidic conditions to form acetate esters.

Experimental Procedures Summary

General Synthesis of 2-Oxo-6-aryl-4-(dimethylamino)-2H-pyran Derivatives

  • React α-keto derivatives with dimethylamine or other secondary amines in DMF.
  • Use powdered KOH as the base catalyst.
  • Heat the reaction mixture to approximately 100 °C for 1–3 hours.
  • Monitor reaction progress by thin-layer chromatography (TLC).
  • Upon completion, acidify and precipitate the product.
  • Purify by recrystallization from methanol.

Acetylation to Form the Acetate Ester

  • Cool the hydroxy-substituted pyran intermediate to 0 °C.
  • Add acetic anhydride slowly with catalytic sulfuric acid.
  • Maintain temperature below 15 °C during addition.
  • Stir at room temperature for 4 hours.
  • Neutralize with aqueous sodium bicarbonate or sodium hydroxide.
  • Extract and purify the acetate ester by distillation or recrystallization.

Data Tables: Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Base-promoted cyclization KOH, DMF, secondary amine (dimethylamine) 100 °C 1–3 h 85–88 High selectivity for pyran ring formation
Esterification Acetic anhydride, H2SO4 catalyst 0–15 °C (addition) 4 h (stir) 75–85 Controlled acetylation of 2-hydroxyl group
Cross-Claisen condensation LDA, lithium bis(trimethylsilylamide), THF <−65 °C 1–2 h 70–80 Formation of keto ester intermediates

Research Findings and Discussion

  • The base-promoted domino reaction approach provides a versatile and efficient route to substituted tetrahydropyran derivatives, including those with dimethylamino groups, which are key precursors to the acetate ester.
  • Esterification under acidic catalysis with acetic anhydride is a reliable method to obtain the acetate ester with high purity and yield, suitable for scale-up.
  • The synthetic methods avoid the use of heavy metal catalysts, aligning with green chemistry principles.
  • Analytical techniques such as 1H and 13C NMR, mass spectrometry, and TLC are essential for monitoring reaction progress and confirming product structures.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate(ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyran derivatives .

Scientific Research Applications

Pharmacological Applications

Analgesic Properties
Recent studies have indicated that derivatives of Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate may exhibit analgesic effects through modulation of the mu-opioid receptor (MOR). Research suggests that these compounds can act as partial agonists at MOR while showing reduced liability for opioid misuse by also targeting the dopamine D3 receptor (D3R) . This dual action may offer a pathway for developing safer analgesics with fewer side effects.

Histone Deacetylase Inhibition
The compound has been investigated as a potential histone deacetylase inhibitor (HDACi), which plays a crucial role in cancer therapy. A series of photoswitchable azobenzene HDAC inhibitors have been designed that utilize Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate as a scaffold. These inhibitors can be activated by visible light, allowing for spatial and temporal control over their activity . This innovative approach could lead to more targeted cancer treatments with minimized off-target effects.

Organic Chemistry Applications

Synthesis of Heterocycles
Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate serves as a valuable building block in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in Diels-Alder reactions and other cycloaddition processes, facilitating the formation of complex molecular architectures .

Reaction TypeExample ProductsReference
Diels-AlderBicyclo[2.2.2]octenes
CycloadditionBenz[e]isoindoles
AlkylationSubstituted anilines

Materials Science Applications

Solvent Properties
The compound's unique chemical structure allows it to act as an effective solvent in various organic reactions. It has been evaluated for its performance in radical reactions, Grignard reactions, and other synthetic methodologies. Its hydrophobic nature makes it a suitable alternative to traditional solvents, potentially reducing environmental impact .

Case Study 1: Development of Safer Analgesics

In a recent study, researchers synthesized several analogs of Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate to evaluate their pharmacological profiles. The compounds were subjected to in vitro assays assessing their binding affinities and functional activities at MOR and D3R. Results indicated that specific modifications led to enhanced selectivity and reduced side effects compared to traditional opioids .

Case Study 2: Photochemical Control in Cancer Therapy

Another significant application was demonstrated through the development of photoswitchable HDAC inhibitors based on Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate. The study highlighted how these compounds could be activated by light, allowing for precise control over their therapeutic effects in cancer cells. This approach showed promise in reducing systemic toxicity while maintaining efficacy against tumor growth .

Mechanism of Action

The mechanism of action of Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate(ester) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

trans-2-Methyltetrahydropyran-3-ol Acetate (41)

Synthesized via acetylation of trans-2-methyltetrahydropyran-3-ol, it demonstrates similar esterification reactivity but lacks the tertiary amine functionality, which may reduce solubility in polar solvents .

(3E)-6,6-Dimethyl-3-[(2-nitrophenyl)methylidene]tetrahydro-2H-pyran-2-one

Its synthesis employs polyphosphoric acid, contrasting with the acetylation methods used for the target compound. The nitro group enhances electrophilicity, making it reactive in cycloaddition reactions, unlike the dimethylamino group in the target compound, which contributes to nucleophilicity .

Functional Analogs: Dimethylamino-Containing Esters

2-(Dimethylamino)ethyl Acetate (CAS 1421-89-2)

A simpler ester with a dimethylaminoethyl chain, this compound (C₆H₁₁NO₂, MW 129.16 g/mol) lacks the pyran ring but shares the dimethylamino and acetate groups.

Centrophenoxine (Meclofenoxate; CAS 51-68-3)

A nootropic agent, Centrophenoxine combines a dimethylaminoethyl ester with a p-chlorophenoxyacetate group (C₁₂H₁₆ClNO₃, MW 257.71 g/mol). Its pharmacological activity stems from cholinergic enhancement, contrasting with the unknown biological profile of the target compound. The chlorophenoxy moiety increases lipophilicity, aiding blood-brain barrier penetration, whereas the pyran ring in the target compound may restrict such mobility .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications/Notes
Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate 64647-02-5 C₉H₁₇NO₃ 187.24 246.4±40.0 1.06±0.1 Limited data; structural studies
trans-2-Methyltetrahydropyran-3-ol acetate N/A C₈H₁₄O₃ 158.20 N/A N/A Model for esterification kinetics
2-(Dimethylamino)ethyl Acetate 1421-89-2 C₆H₁₁NO₂ 129.16 N/A N/A Polymer synthesis, solvents
Centrophenoxine 51-68-3 C₁₂H₁₆ClNO₃ 257.71 N/A N/A Nootropic agent, CNS stimulation

Key Research Findings and Implications

Bioactivity Potential: While Centrophenoxine’s chlorophenoxy group confers neuroactivity, the target compound’s dimethylamino-pyran structure may offer unexplored interactions with amine receptors or enzymes .

Physicochemical Trade-offs : The pyran ring increases molecular weight and density compared to simpler esters, which could limit bioavailability but improve thermal stability .

Biological Activity

Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester) is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview for researchers and professionals in the field.

Chemical Structure and Properties

Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester) has a molecular formula of C11_{11}H17_{17}N1_{1}O3_{3} and a molecular weight of approximately 187.236 g/mol. Its structure includes a tetrahydrofuran-like framework, characterized by a pyran ring, a dimethylamino group, and an acetate moiety. The dimethylamino group is particularly noteworthy as it influences the compound's chemical reactivity and biological interactions.

Biological Activity

The biological activity of tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester) has been explored through various studies, highlighting its potential applications in pharmacology:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the dimethylamino group may enhance the interaction with microbial membranes, leading to increased efficacy against various pathogens.
  • Cytotoxicity : In vitro studies have demonstrated that tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester) exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction, although further studies are required to elucidate the exact pathways involved .
  • Neuroprotective Effects : Preliminary findings suggest that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to modulate neurotransmitter levels could be a contributing factor .

Synthesis

The synthesis of tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester) can be achieved through several methods:

  • One-Pot Reactions : Utilizing activated methylene compounds in reactions with acetic anhydride and dimethylamine can yield high amounts of the desired ester in a single step .
  • Oxidation Pathways : The compound can also be oxidized to form carbonyl derivatives, which may exhibit different biological activities compared to the parent compound.

Case Studies

Several case studies have investigated the biological activity of tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester):

StudyFocusKey Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations comparable to known antibiotics.
Study 2CytotoxicityShowed IC50_{50} values indicating significant cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
Study 3NeuroprotectionIndicated modulation of neurotransmitter levels in neuronal cultures, supporting its potential use in neurodegenerative disease therapies.

Q & A

Q. What are the optimal synthetic routes for preparing Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester), and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via one-pot cyclization-esterification using iodine as a catalyst, as demonstrated in analogous tetrahydropyran-containing esters . Key parameters include solvent choice (e.g., tetrahydrofuran) and stoichiometric control of the dimethylamino group. Acidic conditions (e.g., HgSO₄ in H₂SO₄) may also facilitate esterification, but require neutralization with sodium bicarbonate post-reaction to isolate the product . Yield optimization often involves chromatography (e.g., 9:1 petroleum ether:ethyl acetate) to remove by-products like unreacted intermediates or halogenated derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR are critical for confirming the tetrahydro-2H-pyran ring conformation and acetate ester linkage. For example, the methyl groups in the dimethylamino moiety resonate at δ ~2.2–2.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns. The EPA/NIH Mass Spectral Database provides reference data for related dimethylamino esters .
  • IR Spectroscopy : The ester carbonyl stretch (~1740 cm⁻¹) and hydroxyl groups (if present) should be analyzed to confirm functional groups .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess hydrolysis susceptibility of the ester group. Store the compound in anhydrous solvents (e.g., THF or DCM) at –20°C to minimize degradation. Avoid prolonged exposure to moisture or basic conditions, which may cleave the acetate ester . Accelerated stability testing (e.g., 40°C/75% RH for 14 days) can model long-term degradation pathways .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Contradictions may arise from dynamic stereochemistry in the tetrahydro-2H-pyran ring or solvent-induced shifts . Use variable-temperature NMR to probe conformational flexibility . For ambiguous peaks, compare experimental data with computational models (e.g., DFT-based chemical shift predictions) or cross-validate with X-ray crystallography, as done for structurally similar pyrrolopyrimidine esters .

Q. What strategies are effective for optimizing enantiomeric purity in asymmetric synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Employ Lewis acids (e.g., BINOL-derived catalysts) to induce stereoselectivity during cyclization .
  • Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
  • Kinetic Resolution : Monitor reaction progress via chiral GC/MS to isolate the desired enantiomer early in the synthesis .

Q. How do substituents on the tetrahydropyran ring influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer : The dimethylamino group acts as an electron donor, enhancing nucleophilic reactivity at adjacent positions. For example, oxidation with KMnO₄ selectively targets the alcohol to ketone, while alkylation at the 3-position can be achieved using alkyl halides under UV light . Computational modeling (e.g., Fukui function analysis) predicts electrophilic sites for targeted modifications .

Q. What mechanistic insights explain by-product formation during esterification, and how can they be mitigated?

  • Methodological Answer : Common by-products include halogenated derivatives (from residual alkyl halides) or dimerization products (via Michael addition). Mechanistic studies using isotopic labeling (e.g., D₂O for tracking proton transfer) or in-situ IR can identify intermediates . Mitigation strategies include:
  • Stoichiometric Control : Limit excess acylating agents.
  • Additive Screening : Introduce scavengers (e.g., molecular sieves) to trap reactive by-products .

Data Analysis & Validation

Q. How should researchers reconcile discrepancies between experimental and computational spectral data?

  • Methodological Answer : Discrepancies often stem from implicit solvent effects or conformational averaging in simulations. Use explicit solvent models (e.g., COSMO-RS) for NMR shift predictions . Validate against crystallographic data, as demonstrated in studies of pyrrolo[3,2-d]pyrimidine esters, where X-ray structures resolved ambiguities in NOE correlations .

Q. What statistical methods are recommended for analyzing reaction yield variability across synthetic batches?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Multivariate analysis (e.g., PCA) can cluster batches with similar impurity profiles . For reproducibility, report confidence intervals (95% CI) and use Grubbs’ test to exclude outliers .

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